molecular formula C18H28N2O4 B12407263 AChE-IN-11

AChE-IN-11

Cat. No.: B12407263
M. Wt: 336.4 g/mol
InChI Key: ZVKQLSQKXWYQFF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has shown potential in the treatment of Alzheimer’s disease due to its neuroprotective and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

AChE-IN-11 can be synthesized through a series of chemical reactions involving piperazine and dihydrofuran derivatives. The synthesis typically involves radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

AChE-IN-11 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

AChE-IN-11 has a wide range of scientific research applications:

Mechanism of Action

AChE-IN-11 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic active site and the peripheral anionic site of the enzyme . This dual binding enhances its inhibitory potency and prolongs the action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE-IN-11 stands out due to its multifunctional properties, including its ability to chelate metal ions and its antioxidant activity. These additional properties make it a promising candidate for further research and development in treating neurodegenerative diseases .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

1-[2-hydroxy-4-[(2S)-2-hydroxy-3-(4-propan-2-ylpiperazin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C18H28N2O4/c1-13(2)20-8-6-19(7-9-20)11-15(22)12-24-16-4-5-17(14(3)21)18(23)10-16/h4-5,10,13,15,22-23H,6-9,11-12H2,1-3H3/t15-/m0/s1

InChI Key

ZVKQLSQKXWYQFF-HNNXBMFYSA-N

Isomeric SMILES

CC(C)N1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)C(=O)C)O)O

Canonical SMILES

CC(C)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C(=O)C)O)O

Origin of Product

United States

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